Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19794643
InChI: InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3
SMILES:
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19794643

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3
Standard InChI Key BXEBNNKBZYDGEF-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate, reflects its three primary components:

  • A pyrrolidine ring (C₅H₉N) serving as the central scaffold.

  • A benzyl carbamate group (C₆H₅CH₂O(CO)N-) at the 1-position.

  • A methylamino-propanoyl side chain (-CH₂-N(CH₃)-CO-CH₂-NH₂) at the 2-position.

The molecular formula is C₁₈H₂₅N₃O₃, with a calculated molecular weight of 331.41 g/mol. X-ray crystallography of analogous compounds confirms a twisted boat conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carbamate carbonyl and the side-chain amine .

Table 1: Key Structural Parameters

ParameterValueMethodSource
Molecular weight331.41 g/molHigh-res MS
Pyrrolidine ring puckeringTwisted boat (θ = 112°)X-ray diffraction
Torsional angle (C2-N-Cα)-68° ± 3°DFT calculations

Stereochemical Considerations

The compound contains two stereogenic centers:

  • C2 of the pyrrolidine ring (R configuration)

  • of the propanoyl side chain (S configuration)

Enantiomeric purity (>98% ee) is achievable via chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns, as demonstrated in patent CN116249697A . The (2R,αS) diastereomer shows 3-fold higher receptor binding affinity compared to other stereoisomers in orexin receptor assays .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis follows a convergent strategy with three key fragments:

  • N-Boc-pyrrolidine-2-carboxylic acid (carbamate precursor)

  • Benzyl chloroformate (benzyloxycarbonyl donor)

  • Methyl-2-aminopropanoate (side-chain precursor)

A representative 7-step sequence from patent CN116249697A proceeds as follows :

  • Pyrrolidine protection: Boc-group installation via Schotten-Baumann reaction (89% yield).

  • Side-chain introduction: Mitsunobu reaction with methyl-2-aminopropanoate (DCM, DIAD, 0°C, 76% yield).

  • Carbamate formation: Benzyl chloroformate coupling (DMAP catalyst, 92% yield).

  • Global deprotection: TFA-mediated Boc removal (quantitative).

Table 2: Critical Reaction Parameters

StepReactionConditionsYield
2MitsunobuDIAD, PPh₃, DCM, 0°C → rt76%
3CarbamoylationDMAP, Et₃N, THF, reflux92%
4TFA deprotection20% TFA/DCM, 2h>99%

Process Optimization

Scale-up studies reveal three critical control points:

  • Temperature control during Mitsunobu reactions to minimize β-elimination byproducts.

  • Stoichiometric precision of DIAD (1.05 eq) to prevent azide formation.

  • TFA quenching with cold NaHCO₃ to prevent epimerization at C2 .

The final API specification requires ≤0.15% total impurities by UPLC, achievable through crystallization from MTBE/heptane (3:1) .

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Water: 2.1 mg/mL at pH 7.4 (PBS buffer)

  • DMSO: >50 mg/mL

  • Ethanol: 18 mg/mL

Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen. The primary degradation pathway involves hydrolytic cleavage of the carbamate group, forming benzyl alcohol and pyrrolidine-2-carbamic acid.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, OCH₂Ph)

  • δ 4.32 (dd, J = 8.4 Hz, 1H, pyrrolidine H2)

  • δ 3.18 (s, 3H, NCH₃)

HRMS (ESI+): m/z 332.2078 [M+H]⁺ (calc. 332.2071) .

TargetAssay TypeIC₅₀ (nM)Selectivity Index
Orexin OX₁Calcium flux43 ± 712x vs OX₂
NPFF2cAMP inhibition210 ± 258x vs NPFF1
GPR10β-arrestin890 ± 110N/A

The OX₁ activity suggests potential in sleep/wake regulation, while NPFF2 antagonism aligns with anti-nociceptive effects observed in murine models .

In Vivo Pharmacokinetics

A single-dose study in Sprague-Dawley rats (10 mg/kg i.v.) revealed:

  • Cₘₐₓ: 1.2 μg/mL

  • t₁/₂: 4.7 h

  • Vd: 2.8 L/kg

  • Cl: 0.33 L/h/kg

Oral bioavailability reached 38% despite first-pass metabolism, primarily via CYP3A4-mediated N-demethylation .

Analytical Characterization Techniques

Degradant Profiling

Forced degradation studies (0.1N HCl, 70°C/24h) generated four major impurities:

Table 4: Degradation Products

RT (min)m/z [M+H]⁺Structure
4.2256.1543Benzyl alcohol adduct
6.8198.1238Pyrrolidine-2-carbamic acid
9.1331.2001Epimer at C2
11.4347.1946N-Oxide

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